4-Fluoro-4-methylaminorex was first synthesized for research purposes and is classified as a designer drug. It has been identified in various samples seized by law enforcement, indicating its emergence as a recreational drug . The compound is primarily used in forensic chemistry and toxicology as an analytical reference standard for identifying new psychoactive substances.
The synthesis of 4-Fluoro-4-methylaminorex typically involves several key steps:
This method highlights the complexity of synthesizing 4-Fluoro-4-methylaminorex while also indicating the potential challenges in achieving high yields.
The molecular structure of 4-Fluoro-4-methylaminorex features a dihydro-oxazole ring system. Key structural characteristics include:
The structure can be represented using various notations:
4-Fluoro-4-methylaminorex undergoes several types of chemical reactions:
These reactions are essential for both understanding the compound's chemistry and exploring potential modifications for research applications.
The mechanism of action of 4-Fluoro-4-methylaminorex involves its interaction with neurotransmitter systems in the brain, particularly those associated with dopamine and norepinephrine:
Research into its precise mechanism remains ongoing, particularly regarding its long-term effects on neurotransmitter systems.
The physical and chemical properties of 4-Fluoro-4-methylaminorex include:
These properties are crucial for both practical applications in laboratories and understanding its behavior in biological systems.
The primary applications of 4-Fluoro-4-methylaminorex are found within scientific research contexts:
These applications highlight its significance in advancing scientific knowledge about psychoactive substances and their impacts on health.
The aminorex chemical scaffold (5-aryl-4,5-dihydro-1,3-oxazol-2-amine) originated in pharmaceutical research during the early 1960s. McNeil Laboratories spearheaded its development, patenting numerous derivatives as non-amphetamine anorectics aimed at obesity treatment. George Poos and colleagues first detailed the synthesis and central nervous system (CNS) stimulant properties of aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) in 1963, emphasizing its potent appetite-suppressing effects. This foundational work established the structural template for subsequent analogs, including 4-methylaminorex (4-MAR), patented in 1966 [8]. Aminorex itself reached European markets under trade names Menocil® and Apiquel® but was abruptly withdrawn by 1968 following epidemiological links to pulmonary arterial hypertension. This adverse effect profile, though rare (affecting 0.2-3% of users), manifested as a devastating epidemic with significant mortality [8] [4].
The withdrawal of aminorex created a latent structural template ripe for illicit exploitation. The core oxazoline ring offered a synthetically accessible framework for modification. By the 1980s, clandestine chemists began exploring this potential, leading to the emergence of 4-methylaminorex (4-MAR). This analog gained notoriety as "U4Euh" in recreational drug markets, displaying heightened stimulant potency and abuse liability compared to its parent compound. Consequently, both aminorex and 4-MAR were classified as Schedule I controlled substances in the United States [8] [2]. This scheduling pressure, combined with the inherent modularity of the oxazoline core, directly fueled the structural evolution observed in the 21st-century designer drug market, setting the stage for halogenated derivatives like 4-fluoro-4-methylaminorex (4F-MAR) [4] [5].
Table 1: Key Aminorex Derivatives and Regulatory Milestones
Compound Name | Systematic Name | CAS Number | Initial Medical Use | Major Illicit Emergence | Key Regulatory Action |
---|---|---|---|---|---|
Aminorex | 5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | 2207-50-3 | Appetite suppressant (Menocil®) | 1960s (Therapeutic use) | Withdrawn (1968), UN Schedule IV |
4-Methylaminorex (4-MAR) | 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | 3568-94-3 | None (Research Compound) | 1980s ("U4Euh") | US Schedule I (1980s), UN Schedule I |
4,4'-Dimethylaminorex (4,4'-DMAR) | 4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | Not specified | None | Early 2010s | Controlled in multiple EU countries |
4'-Fluoro-4-methylaminorex (4F-MAR) | 4-methyl-5-(4-fluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine | 1364933-64-1 | None | 2018 | Controlled in Italy (2020), Under EMCDDA monitoring |
The structural evolution of 4-methylaminorex derivatives exemplifies three key trends within modern designer drug development: halogen substitution, exploitation of stereochemical complexity, and iterative structural mimicry. Halogenation, particularly fluorination, represents a deliberate strategy to circumvent drug control laws while optimizing physicochemical and pharmacological properties. The introduction of a fluorine atom at the para-position of 4-MAR’s phenyl ring leverages fluorine's high electronegativity and small atomic radius. This modification enhances lipid solubility and potentially increases blood-brain barrier penetration compared to the non-halogenated 4-MAR, while avoiding the steric bulk introduced by methyl or chlorine groups seen in analogs like 4,4'-DMAR (dimethylaminorex) [3] [5].
Stereochemical complexity is a hallmark of the aminorex family. 4F-MAR possesses two chiral centers (C4 and C5 of the oxazoline ring), generating four possible stereoisomers (two diastereomeric pairs: cis and trans). Forensic analyses of seized 4F-MAR samples consistently identify the trans-diastereomer as the predominant form, typically present as a racemic mixture [(±)-trans-4F-MAR]. This stereochemical profile arises from the synthetic routes employed clandestinely, often involving cyclization of racemic para-fluoro-norephedrine precursors using potassium cyanate. This method favors the formation of the trans-diastereomer [5] [3].
Iterative structural mimicry is evident in the sequential appearance of analogs: following the control of 4-MAR, 4,4'-DMAR emerged; subsequently, halogenated versions (4F-MAR, 4-chloro-4-methylaminorex (4C-MAR), and 4-bromo-4-methylaminorex (4B-MAR)) were detected. This pattern reflects a systematic exploration of the phenyl ring substitution pattern, mirroring strategies previously applied to synthetic cathinones and amphetamines [4] [5]. The fluorine atom minimally alters the molecular mass compared to hydrogen, presenting significant challenges for traditional mass spectrometry-based screening protocols reliant on library matching [3] [5].
Table 2: Structural Characteristics of 4-Methylaminorex Derivatives
Structural Modification | Representative Analog | Molecular Formula | Molecular Weight (g/mol) | Predominant Stereochemistry | Key Rationale for Design |
---|---|---|---|---|---|
None (Parent) | 4-Methylaminorex (4-MAR) | C₁₀H₁₂N₂O | 176.22 | Racemic trans | Original high-potency stimulant |
Para-Methyl | 4,4'-Dimethylaminorex (4,4'-DMAR) | C₁₁H₁₄N₂O | 190.24 | Racemic trans | Increased lipophilicity, circumvent controls on 4-MAR |
Para-Fluoro | 4'-Fluoro-4-methylaminorex (4F-MAR) | C₁₀H₁₁FN₂O | 194.21 | Racemic trans | Enhanced bioavailability, minimal mass change, legal ambiguity |
Para-Chloro | 4'-Chloro-4-methylaminorex (4C-MAR) | C₁₀H₁₁ClN₂O | 210.66 | Racemic trans | Increased metabolic stability, circumvent controls |
Para-Bromo | 4'-Bromo-4-methylaminorex (4B-MAR) | C₁₀H₁₁BrN₂O | 255.11 | Racemic trans | Distinctive isotopic pattern, circumvent controls |
The emergence of 4'-Fluoro-4-methylaminorex onto the illicit drug scene is a relatively recent phenomenon, first documented in 2018 by forensic authorities in Slovenia. This initial detection, involving the analysis of a seized consumer product, marked the compound's entry into the European NPS landscape [2] [4] [5]. Scientific characterization followed swiftly; in June 2019, Fabregat-Safont and colleagues published the first comprehensive analytical identification of 4F-MAR (referred to as para-fluoro-4-methylaminorex or 4'F-4-MAR) in Scientific Reports. Their work utilized high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on a sample obtained from an anonymous user, confirming the compound's structure and highlighting the application of cathinone-derivatization strategies (specifically halogenation) to the aminorex backbone [4].
Surveillance by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) subsequently tracked the presence of 4F-MAR within the EU. While not among the most prevalent NPS, its detection signaled ongoing interest in novel aminorex analogs within the designer drug market. The EMCDDA's early warning system facilitated information sharing among member states regarding this new substance. This monitoring led to concrete regulatory action: in March 2020, Italy formally controlled 4'-Fluoro-4-methylaminorex through an update (Decreto 13 marzo 2020) to its tables of narcotic and psychotropic substances (Tabelle contenute nel D.P.R. 309/1990), listing it in Table I and Table IV [2]. Further forensic characterization continued, with studies in 2022 by Seibert and colleagues detailing the analytical profiles of 4F-MAR alongside its chloro and bromo analogs (4C-MAR, 4B-MAR), confirming their presence as racemic mixtures of the trans-diastereomer in samples purchased from online vendors [5].
Table 3: Chronology of 4F-MAR Detection and Regulatory Response
Year | Event | Location/Agency | Key Details | Source/Reference |
---|---|---|---|---|
2018 | First forensic detection in seized material | Slovenia | Initial identification by law enforcement forensic laboratories; sample from consumer product. | [2][4][5] |
2019 | First peer-reviewed scientific characterization (HRMS, NMR) | International Publication | Sample from anonymous consumer; confirmed structure as para-fluoro-4-methylaminorex; link to cathinone derivatization strategies. | Fabregat-Safont et al. (Sci. Rep. 2019) [4] |
2019-2020 | European monitoring and reporting | EMCDDA/EU Member States | Detected within EU NPS market; included in EU Early Warning System advisories. | [2][5] |
Mar 2020 | Legislative control | Italy | Inclusion in Table I and Table IV of controlled substances (Decreto 13 marzo 2020, G.U. n.85 del 30-03-2020). | [2] |
2022 | Comprehensive analytical study (NMR, LC-HRMS, Chiral HPLC) of 4F-MAR and analogs | International Publication | Confirmed racemic trans-diastereomer structure in internet-sourced samples; comparison with 4C-MAR and 4B-MAR. | Seibert et al. (Molecules 2022) [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1